Vinyl hydrogen sulphate

Description

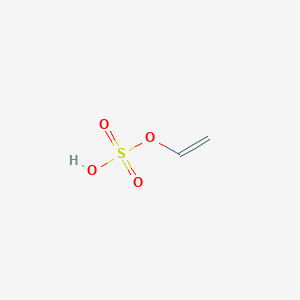

Structure

2D Structure

3D Structure

Properties

CAS No. |

13401-80-4 |

|---|---|

Molecular Formula |

C2H4O4S |

Molecular Weight |

124.12 g/mol |

IUPAC Name |

ethenyl hydrogen sulfate |

InChI |

InChI=1S/C2H4O4S/c1-2-6-7(3,4)5/h2H,1H2,(H,3,4,5) |

InChI Key |

VEWLDLAARDMXSB-UHFFFAOYSA-N |

SMILES |

C=COS(=O)(=O)O |

Canonical SMILES |

C=COS(=O)(=O)O |

Other CAS No. |

13401-80-4 |

Origin of Product |

United States |

Synthetic Methodologies for Vinyl Hydrogen Sulphate

Established Chemical Synthesis Routes

The synthesis of vinyl hydrogen sulphate is not as widely documented as that of its saturated analogue, ethyl hydrogen sulfate (B86663), or its structural isomer, ethylene (B1197577) sulfate. However, established principles of organic synthesis point toward several potential and documented methodologies.

Multi-Step Synthesis PathwaysMulti-step syntheses are often required for molecules where direct routes are inefficient or unfeasible.

Ethylene Glycol and Thionyl Chloride DerivatizationA prominent multi-step synthesis that is frequently associated with the term "vinyl sulfate" in patent literature actually producesethylene sulfate(1,3,2-dioxathiolane 2,2-dioxide), a cyclic structural isomer of this compound.google.comThe process involves two main steps:

Synthesis of Ethylene Sulfite (B76179): Ethylene glycol is reacted with thionyl chloride to form the cyclic intermediate, ethylene sulfite. google.com

Oxidation to Ethylene Sulfate: The ethylene sulfite is then oxidized to yield the final product, ethylene sulfate. google.com

It is crucial to distinguish this pathway as the route to the cyclic isomer, not the linear this compound.

Oxidation of Vinyl Sulfite IntermediatesThis step is the second part of the synthesis for ethylene sulfate. The oxidation of the cyclic ethylene sulfite intermediate is typically achieved using strong oxidizing agents.google.comThis highlights a common strategy in sulfur chemistry where a sulfite (S(IV)) is oxidized to a sulfate (S(VI)). While this specific example leads to a cyclic product, the principle could be applied to a hypothetical linear vinyl sulfite to produce this compound.

A more direct, though often challenging, multi-step approach to this compound involves the sulfation of a vinyl alcohol precursor. The primary difficulty is the instability of vinyl alcohol, which readily tautomerizes to its more stable carbonyl form, acetaldehyde. doubtnut.comdoubtnut.cominfinitylearn.com However, the reaction of acetylene (B1199291) with sulfuric acid, particularly in the presence of a mercury catalyst, proceeds through a vinyl alcohol intermediate, which can be trapped. doubtnut.comsarthaks.com

Table 1: Reaction Conditions for Hydration of Acetylene (Illustrating Vinyl Alcohol Intermediate Formation) This table summarizes typical conditions for the hydration of acetylene, a reaction that proceeds via the formation of a vinyl alcohol intermediate which subsequently tautomerizes to acetaldehyde. Trapping this intermediate is key to forming vinyl derivatives.

| Catalyst | Acid Medium | Temperature (°C) | Final Product | Reference |

| Mercuric Sulphate (HgSO₄) | Dilute Sulphuric Acid (H₂SO₄) | 60-65 | Acetaldehyde | infinitylearn.com |

| Mercuric Ions (Hg²⁺) | Dilute Sulphuric Acid (H₂SO₄) | 80 | Acetaldehyde | doubtnut.com |

| Not specified | Dilute Sulphuric Acid (H₂SO₄) | Not specified | Acetaldehyde | sarthaks.com |

Another related multi-step approach is the sulfation of poly(vinyl alcohol) (PVA), a polymer containing multiple vinyl alcohol units. This process yields sulfated PVA, where the hydroxyl groups of the polymer backbone are converted to hydrogen sulfate groups. rsc.orgresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in enhancing the efficiency and selectivity of organic syntheses. While specific catalytic cycles for this compound monomer synthesis are not well-detailed, related reactions provide insight into potential catalytic methods.

Role of Noble Metal Catalysts (e.g., Ruthenium Trichloride)The use of noble metal catalysts, such as ruthenium trichloride (B1173362) (RuCl₃), has been documented in the synthesis of the related compound,ethylene sulfate.google.comIn that process, ruthenium trichloride catalyzes the oxidation of ethylene sulfite to ethylene sulfate.google.comThis indicates the potential of ruthenium and other noble metals like palladium to act as effective oxidation catalysts in organosulfur chemistry.google.comHowever, their specific application in a direct, single-step catalytic synthesis of linear this compound is not described in the reviewed literature.

Table 2: Catalytic Systems Used in the Synthesis of Ethylene Sulfate (Structural Isomer) This table shows catalysts used in the oxidation of ethylene sulfite to ethylene sulfate, demonstrating the role of metals in forming sulfate esters from sulfite precursors.

| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Reference |

| Ruthenium Trichloride (RuCl₃) / Sodium Periodate (NaIO₄) | Sodium Hypochlorite (B82951) (NaOCl) | Not Specified | Not Specified | google.com |

| Palladium Chloride Complex / Copper Chloride | Air or Oxygen | Dimethyl Carbonate | 75-90 | google.com |

Air or Oxygen Mediated Catalytic Oxidations

A significant advancement in the synthesis of this compound involves the direct oxidation of ethylene sulfite using air or molecular oxygen as the primary oxidant. This method represents a greener and more efficient alternative to traditional routes that often employ stoichiometric and more hazardous oxidizing agents.

A patented method outlines a two-step process beginning with the synthesis of ethylene sulfite from ethylene glycol and thionyl chloride. The crucial second step is the catalytic oxidation of the resulting ethylene sulfite to this compound. google.com This oxidation is effectively catalyzed by a bimetallic system comprising a palladium chloride complex and copper chloride. google.com

The use of air or oxygen as the oxidant is a key advantage of this methodology, offering both economic and environmental benefits. It circumvents the need for strong oxidants like sodium hypochlorite or sodium periodate, which are used in other processes and lead to the formation of large quantities of saline wastewater, thus reducing environmental pollution and waste treatment costs. google.com The catalytic system is also recyclable, further enhancing the economic viability and sustainability of the process. google.com

The reaction is typically carried out in a polar solvent, such as dimethyl carbonate or diethyl carbonate. google.com The process parameters are carefully controlled to optimize the yield and purity of the final product.

Detailed Research Findings:

A specific example described in the patent illustrates the practical application of this method. Ethylene sulfite is oxidized in a high-pressure reactor in the presence of the palladium and copper-based catalyst. The reaction is conducted under an oxygen atmosphere at a controlled pressure and elevated temperature. google.com

| Parameter | Value | Source |

| Precursor | Ethylene sulfite | google.com |

| Oxidant | Oxygen or Air | google.com |

| Catalyst System | Palladium chloride complex and Copper chloride | google.com |

| Catalyst Loading (Palladium complex) | 0.2-0.4% (by weight of ethylene sulfite) | google.com |

| Catalyst Loading (Copper chloride) | 0.1-0.2% (by weight of ethylene sulfite) | google.com |

| Solvent | Dimethyl carbonate or Diethyl carbonate | google.com |

| Solvent to Substrate Ratio | 1.8-2.2 : 1 (by weight) | google.com |

| Reaction Temperature | 75-85 °C | google.com |

| Oxidant Pressure | 0.1-0.3 MPa | google.com |

| Purity of Product (GC) | 99.8% | google.com |

| Yield | 95.8% | google.com |

Emerging Synthetic Strategies and Green Chemistry Considerations

The development of synthetic routes to this compound is increasingly influenced by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and avoidance of hazardous substances. msuniv.ac.in The air and oxygen-mediated catalytic oxidation described previously is a prime example of a greener synthetic pathway.

Emerging strategies are focused on further enhancing the environmental profile of this compound synthesis. These strategies are guided by the twelve principles of green chemistry, including atom economy, use of safer solvents and reagents, and energy efficiency. msuniv.ac.in

Key Green Chemistry Considerations:

Alternative Solvents: While the patented method uses dimethyl carbonate, a relatively green solvent, future research may explore the use of even more benign media such as ionic liquids or supercritical carbon dioxide. msuniv.ac.in These solvents can offer advantages in terms of recyclability and reduced environmental impact.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. nih.gov While not yet reported for this compound synthesis, the development of enzymatic routes from renewable feedstocks could represent a significant future advancement.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov The application of these techniques to the synthesis of this compound could lead to more energy-efficient processes.

Catalyst Development: Research continues into the development of more robust, active, and selective catalysts for oxidation reactions. dtu.dk For the synthesis of this compound, this could involve the use of supported metal catalysts or novel organocatalysts that are more easily separated and recycled. The use of poly(4-vinylpyridinium)hydrogen sulfate as a recyclable Brønsted acid catalyst in other organic syntheses highlights the potential for polymer-supported catalysts in green chemistry. researchgate.net

The broader field of vinyl compound synthesis is also seeing a shift towards greener methodologies. For instance, catalyst-free methods for the synthesis of vinyl sulfones from commercially available starting materials have been developed, avoiding the use of expensive and potentially toxic metal catalysts. organic-chemistry.orgorganic-chemistry.org These advancements in related areas may inspire the development of analogous, more sustainable routes to this compound.

Chemical Reactivity and Mechanistic Investigations of Vinyl Hydrogen Sulphate

Characteristic Reaction Pathways

The reactivity of vinyl hydrogen sulphate is primarily characterized by reactions involving its two main functional components: the vinyl group and the hydrogen sulfate (B86663) ester.

Vinyl Group Addition Reactions

The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent sulfate group. This makes it a prime candidate for Michael addition reactions, where nucleophiles add to the β-carbon of the vinyl group. A well-documented analogy is the reaction of vinyl sulfones with various nucleophiles. For instance, the addition of thiols to vinyl sulfones is a rapid and often selective process.

Studies on analogous compounds such as ethyl vinyl sulfone demonstrate high reactivity and selectivity in thiol-Michael addition reactions. In competitive reactions, ethyl vinyl sulfone reacts significantly faster with thiols than acrylate esters, indicating the strong activating effect of the sulfone group, which is electronically similar to the sulfate group.

The general mechanism for a base-catalyzed thiol-Michael addition to a vinyl-sulfate system would proceed as follows:

Deprotonation of the thiol by a base to form a thiolate anion.

Nucleophilic attack of the thiolate on the β-carbon of the vinyl group, leading to the formation of a carbanion intermediate.

Protonation of the carbanion by the conjugate acid of the base to yield the final addition product.

This high reactivity makes this compound a potentially useful monomer in the synthesis of functional polymers and in various organic transformations where the introduction of a sulfate group is desired.

Hydrogen Sulfate Ester Hydrolysis Reactions

The hydrogen sulfate ester group in this compound can undergo hydrolysis, typically under acidic or alkaline conditions, to yield vinyl alcohol (which rapidly tautomerizes to acetaldehyde) and sulfuric acid or its corresponding salt. The hydrolysis of sulfate esters is a known process, and the stability of the ester bond is dependent on the pH of the solution.

The reaction is analogous to the hydrolysis of other organic sulfates and esters. Under acidic conditions, the reaction is typically reversible and catalyzed by hydronium ions. In alkaline conditions, the hydrolysis is irreversible and proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom or the carbon atom of the vinyl group.

The general equation for the hydrolysis is: CH₂=CHOSO₃H + H₂O ⇌ CH₂=CHOH + H₂SO₄

Due to the instability of vinyl alcohol, the final products of hydrolysis in aqueous solution would be acetaldehyde and sulfuric acid.

Mechanisms of Functional Group Interactions

Susceptibility of the Alkene Moiety to Radical Attack

The double bond in this compound is also susceptible to attack by radicals. Vinyl radicals are known to be highly reactive intermediates that can participate in a variety of transformations, including polymerization and cyclization reactions. The generation of a vinyl radical from this compound could be initiated by photolysis, radiolysis, or reaction with a radical initiator.

Once formed, the vinyl radical can react with other molecules or undergo intramolecular reactions. The presence of the bulky and electron-rich sulfate group can influence the stereochemistry and regioselectivity of these radical reactions. Mechanistic studies on the generation of vinyl radicals from vinyl halides suggest that a photoinduced electron transfer can lead to the formation of a vinyl radical and a corresponding anion. A similar mechanism could be envisioned for this compound under appropriate conditions.

Reactivity in Condensation and Addition Reactions within Vinyl-Sulfate Systems

Vinyl-sulfate systems, due to the electrophilic nature of the vinyl group, are expected to be highly reactive in condensation and addition reactions. Analogous vinyl sulfones readily undergo addition reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions.

For example, the Michael addition of aldehydes to phenyl vinyl sulfone, catalyzed by an organocatalyst, proceeds with high enantioselectivity. This highlights the potential of vinyl-sulfate systems to participate in asymmetric synthesis.

Furthermore, vinyl sulfonates have been employed in transition-metal-catalyzed cross-coupling reactions, serving as alternatives to vinyl halides. These reactions, such as the Heck and Suzuki couplings, allow for the formation of new carbon-carbon bonds, demonstrating the versatility of the vinyl group in complex molecular synthesis. While these specific reactions have been demonstrated on vinyl sulfonates, similar reactivity could be anticipated for this compound under appropriate catalytic conditions.

The following table summarizes the reactivity of analogous vinyl sulfone compounds in addition reactions, which provides insight into the potential reactivity of this compound.

| Nucleophile | Vinyl Compound | Product |

| Thiophenol | Phenyl vinyl sulfone | 2-(Phenylsulfonyl)ethyl phenyl sulfide |

| Piperidine | Divinyl sulfone | 1,4-Bis(piperidin-1-yl)butane-1,4-dione |

Kinetic Studies of this compound Related Reactions

Kinetic investigations of the thiol-Michael addition to ethyl vinyl sulfone have shown that the reaction is significantly faster than the corresponding addition to hexyl acrylate. The reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. This demonstrates the strong activating effect of the sulfone group, and by extension, the sulfate group, on the vinyl system.

Kinetic studies on the hydrogenation of vinyl sulfoxides have also been performed. For instance, the hydrogenative kinetic resolution of racemic vinyl sulfoxides using Rh-complexes has been reported, allowing for the separation of enantiomers with high selectivity. These studies employ techniques such as NMR spectroscopy to follow the reaction progress and elucidate the mechanism. The use of para-hydrogen induced polarization (PHIP) has been instrumental in studying the mechanism of hydrogenation of phenylvinylsulfoxide, allowing for the detection of low-concentration intermediates.

The following table presents kinetic data for the thiol-Michael addition reaction of ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) with hexanethiol (HT), illustrating the higher reactivity of the vinyl sulfone.

| Reactant Pair | Catalyst | Solvent | Rate Constant (k) |

| EVS + HT | Triethylamine | Dichloromethane | ~7 times faster than HA + HT |

| HA + HT | Triethylamine | Dichloromethane | - |

Derivation of Activation Energies and Pre-exponential Factors

The activation energy (Ea) and the pre-exponential factor (A) are critical parameters derived from the temperature dependence of the reaction rate constant, as described by the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of collisions in the correct orientation. scirp.org

For the hydrolysis of sulfate esters, the activation energy provides insight into the energy barrier of the reaction. scirp.orgnih.gov Studies on the hydrolysis of diaryl sulfate diesters have utilized computational methods to estimate activation free energies. nih.gov Similarly, the enzymatic hydrolysis of organic sulfur compounds, such as p-nitrophenyl sulfate, has been studied to determine kinetic parameters including the activation energy. scirp.org

Given the lack of specific experimental data for this compound, we can again turn to analogous systems to understand the potential range of these parameters. The activation energy for the hydrolysis of esters is influenced by the structure of the ester and the reaction conditions. ias.ac.inamu.edu.pl

The following interactive table provides a hypothetical range of activation energies and pre-exponential factors for the hydrolysis of sulfate esters, based on values reported for similar classes of compounds. This is intended to provide a conceptual framework rather than precise data for this compound.

Table 2: Hypothetical Arrhenius Parameters for the Hydrolysis of Sulfate Esters

| Reaction Type | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

|---|---|---|

| Alkaline Hydrolysis of a Diaryl Sulfate Ester | (Calculated values vary with computational method) | (Not explicitly reported) |

This table is conceptual and is based on the types of data reported for analogous sulfate ester hydrolysis reactions. Specific values for this compound are not available in the cited literature.

The investigation of these kinetic parameters for this compound would require dedicated experimental studies, likely involving techniques such as spectrophotometry or chromatography to monitor the reaction progress at various temperatures. Such studies would be invaluable in completing the chemical reactivity profile of this compound.

Theoretical and Computational Chemistry Studies of Vinyl Hydrogen Sulphate

Quantum Chemical Approaches for Molecular Structure Elucidation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. These methods solve the Schrödinger equation (or its approximations) to find the lowest energy arrangement of atoms, known as the optimized geometry. This provides precise data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for a wide range of chemical systems. For vinyl hydrogen sulphate, DFT can be employed to determine its equilibrium geometry, electronic properties, and vibrational frequencies. Studies on related organosulfate compounds have successfully used DFT to understand their structure and properties.

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals : A variety of functionals are available, each with different strengths. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common choices for organic molecules as it often provides a good balance of accuracy and computational cost. nih.govinpressco.com

Basis Sets : The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p), are frequently used. nih.govinpressco.com The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the shape of the electron density and is crucial for molecules with heteroatoms like sulfur and oxygen. For higher accuracy, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) may be employed.

The selection of an appropriate model chemistry (the combination of a functional and a basis set) is critical and is often validated by comparing calculated properties to experimental data where available.

Table 1: Common Functionals and Basis Sets in DFT Calculations

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP, PBE0, M06-2X, CAM-B3LYP | Approximations for the exchange-correlation energy. B3LYP is a popular hybrid functional. nih.govacs.org |

| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVDZ, cc-pVTZ | Sets of mathematical functions representing atomic orbitals. Larger sets provide more accuracy at a higher computational cost. nih.gov |

Computational Analysis of Reactivity Descriptors

DFT calculations can be used to determine various quantum chemical parameters that act as descriptors of a molecule's reactivity. researchgate.netmdpi.com These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

Energy Gap (ΔE) : The difference between ELUMO and EHOMO is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

Global Reactivity Descriptors : From EHOMO and ELUMO, several descriptors can be calculated to predict global reactivity trends, as detailed in Table 2.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of a molecule's ability to act as an electrophile. researchgate.net |

Simulation of Reaction Mechanisms and Energy Barriers

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows researchers to simulate entire reaction mechanisms, identify intermediate structures and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate.

Theoretical Spectroscopic Analysis (e.g., FT-IR Simulations)

In addition to structural and reactivity data, computational methods can predict spectroscopic properties. A frequency calculation performed after a geometry optimization can determine the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency and intensity.

This information can be used to generate a theoretical Fourier-Transform Infrared (FT-IR) spectrum. acs.org The simulated spectrum can be compared with experimental data to confirm the molecular structure or to help assign peaks in an experimental spectrum. For this compound, key vibrational modes would include the C=C stretch of the vinyl group, and the symmetric and asymmetric stretches of the S=O and S-O bonds in the sulfate (B86663) group. DFT calculations on other organosulfates have identified characteristic vibrational modes for the sulfate functional group. acs.orgnih.gov

Table 3: Expected FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=C (Vinyl) | Stretching | ~1640 |

| =C-H (Vinyl) | Stretching | ~3010-3095 |

| S=O (Sulfate) | Asymmetric Stretching | ~1400 |

| S=O (Sulfate) | Symmetric Stretching | ~1200 |

| R-O-S (Sulfate Ester) | Stretching | ~1000-1065 acs.org |

| S-O (Sulfate) | Stretching | ~850-900 acs.orgnih.gov |

Advanced Analytical Methodologies for Vinyl Hydrogen Sulphate Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental separation technique used to isolate and purify individual components from a mixture. For vinyl hydrogen sulphate, liquid chromatography is particularly effective, utilizing a liquid mobile phase to carry the sample through a solid stationary phase, separating components based on their differential interactions with the two phases.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC methods have been successfully developed for this purpose. In this mode, a non-polar stationary phase is used with a polar mobile phase. This compound is separated based on its hydrophobic/hydrophilic characteristics. The method is scalable and can be adapted for preparative separation to isolate impurities.

A typical HPLC method for the analysis of this compound employs specific columns and mobile phases to achieve effective separation.

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | |

| Columns | Newcrom R1, Newcrom C18 | |

| Mobile Phase Components | Acetonitrile (B52724) (MeCN) | |

| Water | ||

| Phosphoric Acid | ||

| Application Notes | Scalable for preparative separation and isolation of impurities. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster and more efficient separations. For this compound analysis, HPLC methods can be adapted for UPLC systems by using columns with smaller particles, such as those with 3 µm particles, enabling much faster applications. The primary advantages of UPLC include reduced analysis time and lower solvent consumption, making it a more cost-effective and environmentally friendly option for high-throughput analysis.

| Feature | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | Typically 3-5 µm | Sub-2 µm | |

| Operating Pressure | Lower | Significantly Higher | |

| Resolution | Good | Higher / Improved | |

| Analysis Speed | Standard | Up to 10 times faster | |

| Sensitivity | Standard | Enhanced | |

| Solvent Consumption | Higher | Reduced |

Mass Spectrometry Integration with Chromatography

Combining liquid chromatography with mass spectrometry (LC-MS) creates a powerful hyphenated technique that provides both separation and highly specific detection. As the separated components, including this compound, elute from the chromatography column, they are introduced into the mass spectrometer. The molecules are then ionized and analyzed based on their mass-to-charge ratio (m/z). This integration allows for the unambiguous identification and quantification of the target compound, even in complex matrices.

For the LC-MS analysis of this compound, the mobile phase composition is critical. Additives like phosphoric acid, which are suitable for UV detection in HPLC, must be replaced with a volatile acid, such as formic acid. This is because non-volatile buffers like phosphoric acid are incompatible with mass spectrometry and can contaminate the ion source. The high sensitivity and selectivity of LC-MS make it an indispensable tool for trace-level analysis and structural confirmation.

Method Development for Purity and Reaction Monitoring in Complex Chemical Systems

Developing a robust analytical method is essential for accurately determining the purity of this compound and for monitoring its concentration during chemical reactions. The goal of method development is to create a procedure that is sensitive, specific, accurate, and reproducible.

Key aspects of method development include:

Column Selection : Choosing the appropriate stationary phase (e.g., C18) that provides the best separation of this compound from potential impurities and starting materials.

Mobile Phase Optimization : Adjusting the solvent composition (e.g., the ratio of acetonitrile to water) and the pH to achieve optimal retention and peak shape.

Detector Settings : Optimizing the detector (e.g., UV wavelength or mass spectrometer parameters) to maximize the signal for this compound while minimizing background noise.

Validation : Once developed, the method must be validated to ensure it meets the required standards for accuracy, precision, linearity, and limits of detection and quantification.

Such well-developed methods are crucial for quality assurance in manufacturing processes and for kinetic studies of reactions involving this compound.

| Parameter | Objective |

|---|---|

| Specificity/Selectivity | Ensure the analytical signal is solely from this compound, without interference from other components. |

| Accuracy | Verify the closeness of the measured value to the true value. |

| Precision | Ensure consistency and reproducibility of results upon repeated analysis of the same sample. |

| Linearity | Establish a direct proportional relationship between the concentration of the analyte and the instrument's response. |

| Limit of Detection (LOD) | Determine the lowest concentration of this compound that can be reliably detected. |

| Limit of Quantification (LOQ) | Determine the lowest concentration of this compound that can be accurately quantified. |

| Robustness | Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Applications of Vinyl Hydrogen Sulphate in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Intermediate

Vinyl hydrogen sulphate's utility as a synthetic intermediate stems from the electrophilic nature of its vinyl group and the potential for the sulfate (B86663) group to act as a leaving group. This dual reactivity makes it a key component in the synthesis of various organic compounds and polymers.

Precursor for Polymers and Resins

This compound is a monomer that can undergo polymerization to produce poly(vinyl sulfate) (PVS), often isolated as its potassium salt. nih.govcymitquimica.comottokemi.com This hydrophilic polymer finds use in surface coatings and as a dispersant and stabilizer in pharmaceutical and cosmetic formulations due to its charged sulfate groups. cymitquimica.comspecialchem.com The polymerization of this compound and its derivatives, such as vinyl sulfonate esters, can be controlled using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. acs.orgresearchgate.net

Synthesis of Surfactants and Specialty Organic Compounds

The chemical properties of this compound make it a candidate for the synthesis of surfactants and other specialty chemicals. A patent has indicated that vinyl sulfate can serve as a raw material for synthesizing novel dual-surfactants. google.com The synthesis of surfactants often involves the reaction of a hydrophobic component (like a fatty alcohol) with a hydrophilic headgroup. neutronco.comrsc.org The vinyl sulfate moiety can be adapted to serve as or create a polar headgroup necessary for surfactant activity. This process is part of a broader field of synthesizing bio-based surfactants from renewable starting materials. nih.gov

Formation of Heterocyclic Compounds

This compound and related compounds are valuable reagents in the synthesis of heterocyclic structures, which are core components of many pharmaceuticals and biologically active molecules. The electron-deficient vinyl group is susceptible to conjugate addition by nucleophiles, a key step in many ring-forming reactions. chim.it For instance, vinyl sulfides, which share reactivity patterns, can be oxidized to form electrophilic intermediates that couple with nucleophiles to yield sulfur-containing heterocycles like tetrahydrothiophenes. nih.gov It has been noted that vinyl sulfate can be used as a starting material for synthesizing certain heterocyclic compounds. google.com The reactivity of related vinylsulfonium salts as C2 synthons in annulation reactions further underscores the potential of such vinyl-sulfur compounds in constructing diverse heterocyclic systems. chim.it

Contributions to Polymer Chemistry and Functional Materials

The incorporation of the vinyl sulphate or related vinyl sulfone moiety into polymers leads to materials with specialized functions and advanced properties. These functional groups are pivotal in creating cross-linked networks and developing sophisticated polymer systems for biomedical and technological applications.

Monomeric and Cross-linking Roles in Polymerization

As a monomer, this compound provides a direct route to poly(vinyl sulfate), a polymer with a high density of charged functional groups. cymitquimica.com However, the vinyl group's true versatility is highlighted in its role in cross-linking, particularly in the form of vinyl sulfones. The closely related compound, divinyl sulfone (DVS), is widely used as a cross-linking agent because its two electron-deficient vinyl groups readily react with nucleophiles such as thiols, amines, and hydroxyls. tcichemicals.comtcichemicals.comlifderma.com

This reaction, a form of Michael addition, is highly efficient for creating stable three-dimensional hydrogel networks from polymers like hyaluronic acid and cyclodextrins. researchgate.netnih.gov The vinyl group in this compound exhibits similar reactivity, acting as a Michael acceptor. It can react with thiol groups via the thiol-ene "click" reaction, a highly selective and efficient conjugation chemistry. rsc.orgacs.orgacs.org This enables the covalent linking of polymer chains, transforming them from soluble materials into stable gels with tunable mechanical properties. nih.gov

Development of Functionalized Polymer Systems

Functionalizing existing polymers with vinyl sulfone groups is a powerful strategy for creating advanced materials. nanosoftpolymers.com This is often achieved by reacting a polymer containing hydroxyl groups (like polysaccharides) with divinyl sulfone under basic conditions, which introduces reactive vinyl sulfone pendants onto the polymer backbone. nih.govresearchgate.net These functionalized polymers can then be used to create sophisticated systems for various applications.

For example, silk, hyaluronic acid, and dextran (B179266) have all been modified with vinyl sulfone groups to create hydrogels for tissue engineering and regenerative medicine. nih.gov These materials can be further modified by attaching bioactive molecules, such as the RGD peptide, to control cell adhesion. nih.gov Furthermore, polymers like poly(vinyl sulfonate) have been identified as potent heparin-mimicking polymers that can enhance the binding of growth factors to their receptors, promoting cell proliferation. nih.gov The ability to graft these functional groups onto nanoparticles also opens avenues for targeted drug delivery systems. nih.govqub.ac.ukrsc.org

Additive Functions in Coatings, Adhesives, and Textiles

The applications of this compound as an additive are predominantly realized through its polymer, poly(vinyl sulfate), and the closely related polyvinyl alcohol (PVA). These polymers function as performance-enhancing additives in coatings, and especially in textile finishing.

In the coatings industry, the potassium salt of poly(vinyl sulfate) is identified as a hydrophilic polymer used in surface coatings specialchem.com. Its polar functional groups make it suitable for applications requiring water-solubility and the ability to interact with charged species cymitquimica.comalfachemic.com.

In the textile industry, the related polymer, polyvinyl alcohol (PVA), is extensively used as a versatile auxiliary agent in fabric processing and finishing fineotex.com. Its primary functions include:

Sizing Agent: PVA is applied to yarns before weaving to form a protective film that enhances strength, flexibility, and abrasion resistance. This coating reduces yarn breakage during the high-speed weaving process saatchi-global.comkuraray-poval.com.

Dyeing and Printing Enhancer: By creating a smoother surface on fibers, PVA allows for more uniform dye penetration and better color retention, which can lead to reduced dye consumption saatchi-global.commwpva.com.

Finishing Agent: In the final finishing stages, PVA acts as a stabilizer to prevent distortion and reduce shrinkage of the fabric. Due to its water-soluble nature, it can be easily washed off after processing, leaving the final textile soft saatchi-global.commwpva.com. It can also be used in coatings for fabrics to impart water and stain resistance mwpva.com.

While specific applications of poly(vinyl sulfate) in adhesives are not widely documented, the broader class of vinyl polymers, such as polyvinyl acetate (B1210297) (PVAc), is foundational to many common adhesives, including wood glue and school glue, valued for their ability to bond porous materials wikipedia.org.

Catalytic Applications and Catalyst Systems Related to Hydrogen Sulfate Moieties

Hydrogen sulfate groups are key components in several heterogeneous acid catalysts used in organic synthesis. These catalysts are often valued for their efficiency, reusability, and environmentally friendly profiles.

Poly(vinylpyridinium)hydrogen sulfate as a Brönsted Acid Catalyst

Poly(4-vinylpyridinium)hydrogen sulfate has emerged as an efficient, stable, and reusable solid Brönsted acid catalyst. It is synthesized by the protonation of poly(4-vinylpyridine) with sulfuric acid. This polymer-supported catalyst is particularly effective in promoting various organic reactions, often under solvent-free conditions, which simplifies workup procedures and enhances its green credentials.

One of the primary advantages of this catalyst is its reusability. After a reaction, the solid catalyst can be recovered by simple filtration, washed, dried, and reused multiple times without a significant loss of its catalytic activity or impact on the product yield. Research has demonstrated its effectiveness in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones, where it can be recycled for at least five consecutive runs while maintaining high product yields.

Below is a table summarizing the performance of Poly(4-vinylpyridinium)hydrogen sulfate in the synthesis of various fused 3,4-dihydropyrimidin-2(1H)-ones and thiones.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 4a | 20 | 94 |

| 2 | 4-Methylbenzaldehyde | 4b | 25 | 96 |

| 3 | 4-Methoxybenzaldehyde | 4c | 25 | 95 |

| 4 | 4-Chlorobenzaldehyde | 4d | 20 | 98 |

| 5 | 3-Nitrobenzaldehyde | 4e | 30 | 92 |

| 6 | Benzaldehyde | 5a | 25 | 93 |

| 7 | 4-Methylbenzaldehyde | 5b | 30 | 95 |

| 8 | 4-Methoxybenzaldehyde | 5c | 30 | 94 |

| 9 | 4-Chlorobenzaldehyde | 5d | 25 | 96 |

| 10 | 3-Nitrobenzaldehyde | 5e | 35 | 90 |

Aluminum Hydrogen Sulfate as a Heterogeneous Catalyst for Polymerization

While aluminum hydrogen sulfate [Al(HSO4)3] is utilized as a heterogeneous solid acid catalyst for various organic transformations, such as the preparation of thioacetals, its specific application as a catalyst for polymerization is not well-documented in available research semanticscholar.orgresearchgate.net. Acid-treated aluminosilicate (B74896) materials, like zeolites, are known to have catalytic activity, where acid treatment can enhance porosity and create active sites by partially removing aluminum from the framework mdpi.com. However, this is distinct from the direct use of aluminum hydrogen sulfate as a primary polymerization catalyst.

Future Research Directions and Emerging Paradigms for Vinyl Hydrogen Sulphate

Exploration of Novel Synthetic Pathways for Enhanced Selectivity and Yield

The development of efficient and selective synthetic routes to vinyl hydrogen sulphate is a primary focus for future research. Current methodologies can be expanded upon by exploring novel catalytic systems and reaction conditions. Inspired by the synthesis of related vinyl sulfones and sulfonamides, researchers are expected to investigate metal-catalyzed cross-coupling reactions and innovative protection-deprotection strategies. nih.gov

Future synthetic explorations could include:

Transition Metal Catalysis: The use of palladium, iridium, or rhodium catalysts, which have shown efficacy in the hydrogenation and functionalization of other vinyl compounds, could lead to more controlled and higher-yielding syntheses of this compound and its derivatives. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to improved yields, enhanced safety, and easier scalability of this compound production.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes could enable the stereoselective synthesis of chiral this compound derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Transition Metal Catalysis | High selectivity and yield, functional group tolerance. | Catalyst cost and removal, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and scalability, precise process control. | Initial setup cost, potential for clogging. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme stability and cost, limited substrate scope. |

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Key areas for mechanistic investigation include:

Reaction Kinetics: Detailed kinetic studies of the formation and subsequent reactions of this compound will provide insights into rate-determining steps and the influence of various parameters on reaction outcomes. acs.org

Intermediate Characterization: The identification and characterization of transient intermediates in reactions involving this compound, using techniques such as spectroscopy and mass spectrometry, will be essential for confirming proposed mechanistic pathways.

Stereochemical Pathways: For reactions involving chiral centers, elucidating the stereochemical course is critical. This knowledge is particularly important for applications in asymmetric synthesis.

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. unife.it Future research on this compound will undoubtedly focus on creating more environmentally benign synthetic routes and applications.

Key aspects of this research will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials to reduce reliance on fossil fuels.

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents.

For instance, the use of solid acid catalysts, such as poly(4-vinylpyridinium) hydrogen sulfate (B86663), in solvent-free conditions for the synthesis of other compounds, highlights a potential green approach that could be adapted for reactions involving this compound. rsc.orgresearchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of chemical compounds. Future research on this compound will leverage these techniques to accelerate discovery and design.

Areas of focus for computational modeling include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict molecular geometries, electronic structures, and reaction energies, providing valuable insights into the reactivity of this compound. mdpi.comresearchgate.net

Molecular Dynamics Simulations: These simulations can model the behavior of this compound in different environments, such as in solution or at interfaces, which is crucial for understanding its role in applications like battery electrolytes. mdpi.com

Predictive Modeling of Properties: Computational models can be developed to predict key physical and chemical properties of this compound derivatives, aiding in the design of new molecules with desired characteristics.

Table 2: Application of Computational Modeling in this compound Research

| Computational Method | Predicted Properties/Insights | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Reduction potential, molecular orbital energies, reaction pathways. | Designing electrolyte additives, understanding reaction mechanisms. mdpi.com |

| Molecular Dynamics (MD) | Solvation structure, diffusion coefficients, interfacial behavior. | Optimizing electrolyte performance, studying self-assembly. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Guiding the design of new functional molecules. |

Expansion into Next-Generation Material Science Applications

The unique chemical structure of this compound, featuring a reactive vinyl group and a polar sulphate moiety, makes it a promising building block for a variety of advanced materials.

Potential material science applications to be explored include:

Polymer Synthesis: this compound can be used as a monomer or co-monomer in polymerization reactions to create functional polymers with tailored properties, such as ion-exchange resins, hydrogels, and specialty coatings. The synthesis of poly(styrene-vinyl sodium sulfonate-butyl acrylate-ethyl methacrylate) for use in drilling fluids is an example of a related application. mdpi.com

Surface Modification: The sulphate group can be used to anchor the molecule to surfaces, allowing for the modification of materials to alter their hydrophilicity, conductivity, or biocompatibility.

Nanomaterials: Incorporation of this compound into nanomaterials, such as nanoparticles or nanocomposites, could impart new functionalities for applications in catalysis, sensing, and drug delivery.

Targeted Research in Specific Industrial Sectors (e.g., Lithium Battery Electrolyte Additives)

The development of high-performance lithium-ion batteries is a critical area of research, and electrolyte additives play a crucial role in improving their safety, longevity, and performance. sigmaaldrich.com The structural similarities of this compound to other sulfur-containing additives that have shown promise suggest its potential in this field.

Future research in this area should focus on:

Solid Electrolyte Interphase (SEI) Formation: Investigating the ability of this compound to form a stable and ionically conductive SEI layer on the anode surface, which is essential for preventing electrolyte decomposition and improving battery cycle life. mdpi.comresearchgate.net Related sulfur-containing additives like ethylene (B1197577) sulfate and 1,3-propylene sultone are known to form effective SEI layers. cip.com.cn

Electrochemical Stability Window: Determining the electrochemical stability window of electrolytes containing this compound to ensure they are compatible with high-voltage cathode materials.

Performance Enhancement: Evaluating the impact of this compound as an additive on key battery performance metrics, such as capacity retention, coulombic efficiency, and rate capability. The introduction of phenyl vinyl sulfonate as an electrolyte additive has been shown to improve the cyclic stability of lithium-ion batteries. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing vinyl hydrogen sulphate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sulfonation of vinyl alcohol derivatives using sulfuric acid or sulfur trioxide under controlled temperatures (0–5°C) to minimize side reactions like polymerization. Yield optimization requires monitoring stoichiometry, solvent choice (e.g., anhydrous dichloromethane), and reaction time . Post-synthesis purification via fractional crystallization or chromatography is critical to isolate the product from residual acids/byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodology :

- FT-IR : Identify characteristic S=O (1350–1200 cm⁻¹) and O-S-O (950–850 cm⁻¹) stretches. Compare with reference spectra for sulfates .

- NMR : ¹H NMR (D₂O) shows vinyl protons (δ 5.5–6.5 ppm) and deshielded -OSO₃H protons (δ 3.5–4.5 ppm). ¹³C NMR confirms sulfate attachment via carbon chemical shift deviations .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ ions; fragmentation patterns confirm structural integrity .

Q. How can the Beer-Lambert law be applied to quantify this compound in solution?

- Methodology : Prepare standard solutions (0.1–1.0 mM) and measure absorbance at λ_max (determined via UV-Vis scan, e.g., ~210 nm for sulfates). Plot a calibration curve (absorbance vs. concentration), ensuring linearity (R² ≥ 0.99). Validate with triplicate measurements and error analysis (e.g., ±2% RSD) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in aqueous media be resolved?

- Methodology :

- Controlled Degradation Studies : Monitor hydrolysis rates under varying pH (2–12), temperatures (25–60°C), and ionic strengths using HPLC or conductometry. Compare kinetics (t₁/₂ calculations) to identify degradation pathways (e.g., acid-catalyzed vs. base-mediated) .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into sulfate groups via MS, clarifying mechanistic inconsistencies .

Q. What experimental strategies optimize this compound’s reactivity in polymerization without inducing premature decomposition?

- Methodology :

- Initiator Selection : Test redox initiators (e.g., persulfate-ascorbate) at low concentrations to control radical generation rates.

- Stabilizers : Add chelating agents (EDTA) to sequester metal impurities that accelerate decomposition.

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track monomer consumption and sulfate group stability during polymerization .

Q. How do computational models (e.g., DFT) predict the electronic structure of this compound, and how do these align with experimental data?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths (S–O, C–S) and partial charges. Compare with X-ray crystallography or EXAFS data .

- Reactivity Simulations : Model nucleophilic attack on the sulfate group using solvent-implicit methods (e.g., PCM) to predict regioselectivity in reactions .

Q. What are the challenges in reconciling discrepancies between theoretical and experimental pKa values for this compound?

- Methodology :

- Potentiometric Titration : Measure pKa in non-aqueous solvents (e.g., DMSO) to minimize solvent effects. Compare with ab initio predictions (e.g., COSMO-RS) .

- Solvent Isotope Effects : Conduct titrations in D₂O to assess hydrogen bonding’s role in acidity, addressing deviations between computed and observed values .

Methodological Best Practices

- Data Integrity : Maintain raw spectral/kinetic data in repositories (e.g., Zenodo) with metadata for reproducibility .

- Literature Synthesis : Use tools like SciFinder to map historical synthesis routes and identify understudied variables (e.g., solvent polarity effects) .

- Error Reporting : Include confidence intervals for kinetic data and RSD values in spectroscopic analyses to enhance comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.